

An In-depth Technical Guide to 4-Bromo-6-methylpyrimidine

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Compound of Interest

Compound Name: **4-Bromo-6-methylpyrimidine**

Cat. No.: **B1371638**

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Abstract

This technical guide provides a comprehensive overview of **4-Bromo-6-methylpyrimidine**, identified by its CAS number 69543-98-2.^[1] As a key heterocyclic building block, this compound serves as a versatile precursor in the synthesis of complex molecular architectures for pharmaceutical and materials science applications. This document details its physicochemical properties, outlines robust synthetic strategies, explores its reactivity in pivotal cross-coupling reactions, and provides validated experimental protocols. The guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this reagent's potential and practical application.

Introduction: The Strategic Value of Halogenated Pyrimidines

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active compounds, including several approved drugs.^[2] Its presence in the nucleic acids DNA and RNA underscores its inherent biocompatibility and significance. The strategic introduction of a halogen, such as bromine, onto the pyrimidine ring transforms it into a powerful synthetic intermediate. Specifically, the bromine atom in **4-Bromo-6-methylpyrimidine** acts as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.^{[3][4]} This reactivity allows for the systematic and modular construction of novel derivatives, a cornerstone of

modern medicinal chemistry and library synthesis.^[3] This guide will elucidate the chemical principles and practical methodologies required to effectively utilize this valuable building block.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and spectral properties is critical for its successful application in synthesis. The key properties of **4-Bromo-6-methylpyrimidine** are summarized below.

Property	Value	Source
CAS Number	69543-98-2	[1]
Molecular Formula	C ₅ H ₅ BrN ₂	[1] [5]
Molecular Weight	173.02 g/mol	[1]
Appearance	Light yellow solid (typical)	[3]
InChI Key	GBPCCCNWUSHSRTM-UHFFFAOYSA-N	[5]
SMILES	CC1=CC(=NC=N1)Br	[5]

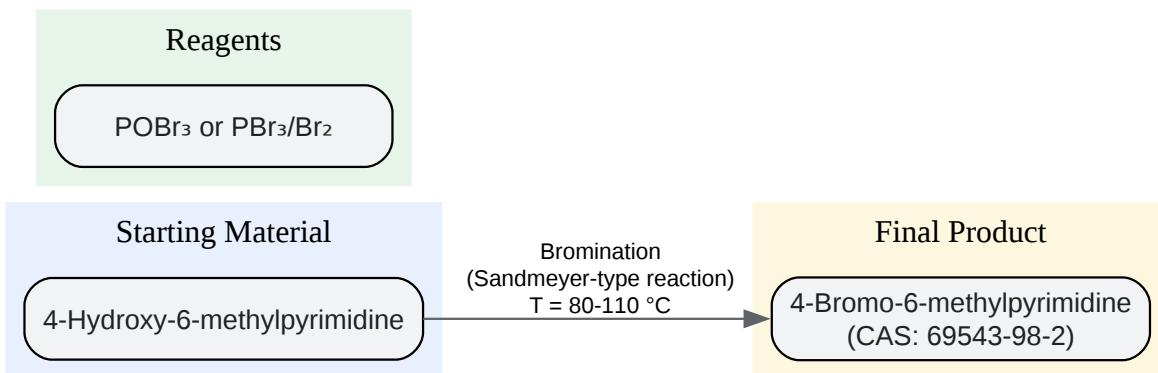
Spectroscopic Profile (Predicted)

- ¹H NMR (CDCl₃, 400 MHz): The proton spectrum is expected to show three distinct signals. A singlet for the methyl protons (CH₃) around δ 2.6-2.8 ppm. The two aromatic protons on the pyrimidine ring will appear as singlets (or narrow doublets with small coupling), with the H2 proton typically resonating downfield (δ ~8.8-9.0 ppm) due to the influence of two adjacent nitrogen atoms, and the H5 proton appearing more upfield (δ ~7.2-7.4 ppm).
- ¹³C NMR (CDCl₃, 101 MHz): The carbon spectrum will display five signals. The methyl carbon will be upfield (δ ~24-26 ppm). The four aromatic carbons will have distinct chemical shifts, with the carbon bearing the bromine (C4) appearing around δ ~150-155 ppm. The other ring carbons (C2, C5, C6) will have shifts characteristic of a substituted pyrimidine ring.
- Mass Spectrometry (EI-MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1

ratio) at m/z 172 and 174.

Synthesis of 4-Bromo-6-methylpyrimidine

While various methods exist for the synthesis of brominated pyrimidines, a common and reliable strategy involves the transformation of a more accessible pyrimidinone precursor. The following pathway is a well-established and logical approach.



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Caption: Synthetic pathway from 4-Hydroxy-6-methylpyrimidine to the target compound.

Protocol 1: Synthesis via Bromination of 4-Hydroxy-6-methylpyrimidine

This protocol describes a robust method analogous to well-precedented transformations of hydroxypyrimidines into their corresponding bromo derivatives.^[3] The hydroxyl group of a pyrimidinone is tautomerically equivalent to a ketone, which is not a good leaving group. Therefore, it must first be activated, typically by treatment with a phosphorus oxyhalide.

Rationale for Reagent Selection:

- Phosphorus oxybromide (POBr₃): This is the classic and most direct reagent for converting a hydroxypyrimidine to a bromopyrimidine. It acts as both a dehydrating agent and a bromide source.

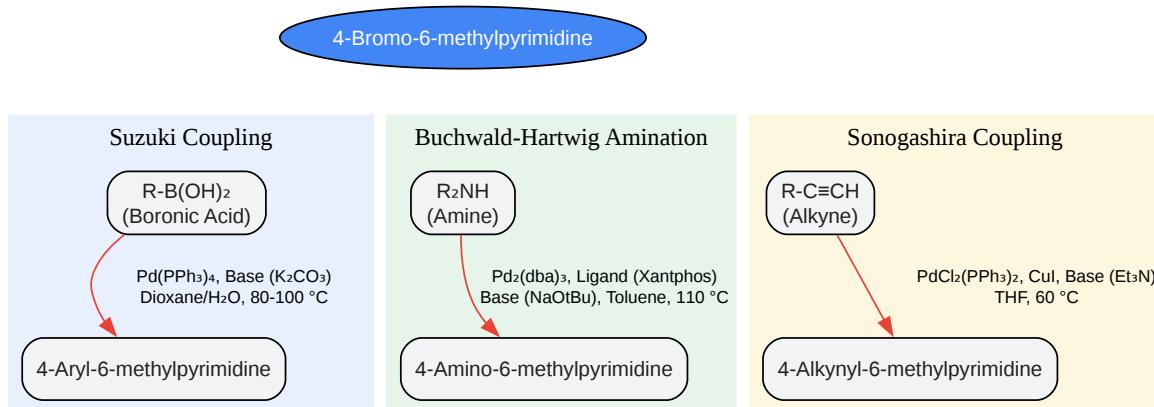
- Phosphorus tribromide (PBr_3) with Bromine (Br_2): This combination can also be effective and is sometimes more readily available. It achieves the same overall transformation.
- Solvent: The reaction is often run neat (using excess $POBr_3$ as the solvent) or in a high-boiling, non-protic solvent like acetonitrile or toluene.

Step-by-Step Methodology:

- Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 4-Hydroxy-6-methylpyrimidine (1.0 eq).
- Reagent Addition: Carefully add phosphorus oxybromide ($POBr_3$, 3.0-5.0 eq) to the flask under a nitrogen atmosphere. The mixture may be heated gently to melt the $POBr_3$ if it is solid.
- Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Quenching: After the reaction is complete, cool the mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice in a large beaker within a fume hood. This is a highly exothermic and hazardous step that will generate HBr gas.
- Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate ($NaHCO_3$) or sodium carbonate (Na_2CO_3) until the pH is approximately 7-8.
- Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
- Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **4-Bromo-6-methylpyrimidine**.

Key Reactions and Synthetic Utility

The synthetic power of **4-Bromo-6-methylpyrimidine** is most evident in its participation in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring, combined with the C-Br bond, makes this substrate an excellent coupling partner.



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Caption: Key cross-coupling reactions involving **4-Bromo-6-methylpyrimidine**.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds.^[6] The protocol below is a self-validating system for coupling an arylboronic acid with **4-Bromo-6-methylpyrimidine**.

Rationale for Component Selection:

- Catalyst ($\text{Pd}(\text{PPh}_3)_4$): Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially available, and highly effective catalyst for a wide range of Suzuki couplings.^[6]
- Base (K_2CO_3 or K_3PO_4): An inorganic base is essential for the transmetalation step of the catalytic cycle. Potassium carbonate is a good general-purpose base.^[6]

- Solvent (Dioxane/Water): A mixture of an organic solvent (dioxane) and water is commonly used. The water helps to dissolve the inorganic base and facilitates the reaction.[6]

Step-by-Step Methodology:

- Reaction Setup: To an oven-dried Schlenk flask, add **4-Bromo-6-methylpyrimidine** (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and potassium carbonate (K_2CO_3 , 2.0-3.0 eq).
- Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
- Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Then, add the palladium catalyst, $Pd(PPh_3)_4$ (0.02-0.05 eq).
- Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting bromopyrimidine is consumed (typically 4-12 hours).
- Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-aryl-6-methylpyrimidine product.

Applications in Drug Discovery

The 4-substituted-6-methylpyrimidine scaffold is of significant interest in medicinal chemistry. The pyrimidine core can engage in hydrogen bonding interactions with biological targets, while the substituent introduced via cross-coupling can be tailored to occupy specific binding pockets, thereby modulating potency and selectivity. This core is found in molecules designed as kinase inhibitors, receptor antagonists, and anti-infective agents.[2][7][8] For example, derivatives of bromopyrimidines are central to the structure of drugs like Macitentan, an endothelin receptor antagonist.[8] The ability to rapidly diversify the substituent at the 4-position

using the protocols described herein makes **4-Bromo-6-methylpyrimidine** an invaluable tool for generating compound libraries for high-throughput screening.

Safety, Handling, and Storage

Hazard Identification:

- **4-Bromo-6-methylpyrimidine** is classified as an irritant.[\[1\]](#)
- It may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[\[1\]](#)
- It may also be harmful if swallowed or inhaled.[\[9\]](#)[\[10\]](#)

Handling and Personal Protective Equipment (PPE):

- Handle only in a well-ventilated area, preferably within a chemical fume hood.[\[11\]](#)[\[12\]](#)
- Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[\[9\]](#)
- Avoid breathing dust or vapors.[\[11\]](#) Wash hands thoroughly after handling.[\[9\]](#)

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[9\]](#)[\[10\]](#)
- Keep away from strong oxidizing agents and sources of ignition.[\[10\]](#)[\[13\]](#)

First Aid Measures:

- Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[\[11\]](#)
- Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[\[11\]](#)
- Ingestion/Inhalation: Move the person to fresh air. If feeling unwell, call a poison center or doctor.[\[10\]](#)[\[11\]](#)

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